molecular formula C10H14O2 B14375786 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 90582-88-0

6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B14375786
CAS No.: 90582-88-0
M. Wt: 166.22 g/mol
InChI Key: PGNRDRLKFUESIU-UHFFFAOYSA-N
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Description

6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one, also known as piperitone oxide, is a bicyclic monoterpene oxide. It is a naturally occurring compound found in various essential oils and is known for its distinctive minty aroma. The compound has a molecular formula of C10H16O2 and a molecular weight of 168.2328 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one can be achieved through the epoxidation of piperitone. This reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of piperitone .

Industrial Production Methods

Industrial production of this compound often involves the extraction of piperitone from essential oils followed by its chemical transformation into the desired epoxide. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its minty aroma.

Mechanism of Action

The mechanism of action of 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • cis-Piperitone epoxide
  • trans-Piperitone oxide
  • Limonene oxide

Uniqueness

6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific structural configuration and the presence of both a methyl and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

90582-88-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h7,9H,1,4-5H2,2-3H3

InChI Key

PGNRDRLKFUESIU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C(C1=O)O2)C

Origin of Product

United States

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